1,3,6-Naphthalenetrisulfonic acid, sodium salt
Overview
Description
Naphthalene trisulfonate is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to a naphthalene ring. This compound is known for its excellent solubility in water and its stability under various conditions. It is widely used in various industrial applications, including as a dye intermediate and in organic synthesis.
Mechanism of Action
Target of Action
1,3,6-Naphthalenetrisulfonic acid, sodium salt is primarily used as an anionic chromophore . A chromophore is a part of a molecule responsible for its color. In the context of this compound, it is used in capillary electrophoresis .
Mode of Action
The compound interacts with its targets by acting as an anionic dopant for the polymerization of pyrrole . Dopants are substances that are introduced into a system to alter its conductive properties. In this case, the compound is used to enhance the polymerization process.
Result of Action
As an anionic dopant in the polymerization of pyrrole, the compound helps stabilize the formation of polypyrrole structures . This can influence the properties of the resulting material, potentially enhancing its conductivity and stability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the reaction environment can affect the efficiency of its role as a dopant . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .
Preparation Methods
Naphthalene trisulfonate can be synthesized through a series of chemical reactions. The primary synthetic route involves the sulfonation of naphthalene using fuming sulfuric acid. The reaction proceeds as follows:
Sulfonation: Naphthalene reacts with fuming sulfuric acid to form naphthalene trisulfonic acid.
Neutralization: The resulting naphthalene trisulfonic acid is then neutralized with lime (calcium oxide) to form the calcium salt of naphthalene trisulfonate.
Conversion to Sodium Salt: The calcium salt is treated with sodium carbonate to produce the sodium salt of naphthalene trisulfonate.
Chemical Reactions Analysis
Naphthalene trisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert naphthalene trisulfonate into other derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthalene trisulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Comparison with Similar Compounds
Naphthalene trisulfonate can be compared with other similar compounds, such as:
Naphthalene disulfonate: This compound has two sulfonic acid groups and is used in similar applications but may have different solubility and stability properties.
Suramin: A dimerized form of naphthalene trisulfonate, suramin is a potent inhibitor of certain enzymes and is used in medical research.
Naphthalene trisulfonate is unique due to its three sulfonic acid groups, which provide enhanced solubility and stability compared to its disulfonate counterparts.
Properties
IUPAC Name |
naphthalene-1,3,6-trisulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSAMLXSQCSOX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O9S3-3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19437-42-4 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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